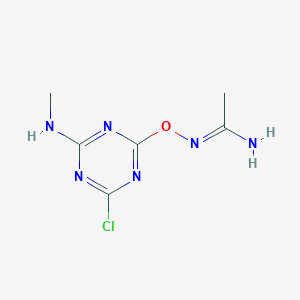
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide is a complex organic compound with a unique structure that includes a phosphonium group, a hydrazinyl group, and a phenylethylidene moiety
Vorbereitungsmethoden
The synthesis of Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide typically involves the reaction of triphenylphosphine with a hydrazone derivative under specific conditions. The reaction is usually carried out in the presence of a brominating agent to introduce the bromide ion. The process can be summarized as follows:
Starting Materials: Triphenylphosphine, hydrazone derivative, brominating agent.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Procedure: The triphenylphosphine is first reacted with the hydrazone derivative to form an intermediate compound.
Analyse Chemischer Reaktionen
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Material Science:
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide involves its interaction with specific molecular targets. The phosphonium group in the compound can interact with negatively charged biomolecules, while the hydrazinyl group can form hydrogen bonds with various biological targets. These interactions can lead to the modulation of cellular processes, making the compound a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide can be compared with other similar compounds, such as:
Triphenyl(3-o-tolyl-propyl)phosphonium bromide: This compound has a similar phosphonium group but differs in the substituent on the propyl chain.
Triphenyl(2-(N’-(1-phenyl-propylidene)-hydrazino)-propenyl)phosphonium bromide: This compound has a similar hydrazinyl group but differs in the substituent on the propenyl chain.
Triphenyl(2-(benzylidene-hydrazono)-propyl)phosphonium bromide: This compound has a similar hydrazinyl group but differs in the substituent on the propyl chain.
Eigenschaften
CAS-Nummer |
87101-40-4 |
|---|---|
Molekularformel |
C29H28BrN2P |
Molekulargewicht |
515.4 g/mol |
IUPAC-Name |
triphenyl-[(E)-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]prop-1-enyl]phosphanium;bromide |
InChI |
InChI=1S/C29H28N2P.BrH/c1-24(30-31-25(2)26-15-7-3-8-16-26)23-32(27-17-9-4-10-18-27,28-19-11-5-12-20-28)29-21-13-6-14-22-29;/h3-23,30H,1-2H3;1H/q+1;/p-1/b24-23+,31-25+; |
InChI-Schlüssel |
DGIYORWSVXTBRD-OYPZHUASSA-M |
Isomerische SMILES |
C/C(=C\[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/N/N=C(\C)/C4=CC=CC=C4.[Br-] |
Kanonische SMILES |
CC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NN=C(C)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)

![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)

![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)



![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)




